molecular formula C3H6N2OS B1271603 3-Amino-3-thioxopropanamide CAS No. 72410-06-1

3-Amino-3-thioxopropanamide

Cat. No. B1271603
CAS RN: 72410-06-1
M. Wt: 118.16 g/mol
InChI Key: RZZJZGZPXBMZGL-UHFFFAOYSA-N
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Description

3-Amino-3-thioxopropanamide, also known as 3-ATPA, is an organic compound with a unique structure and properties. It is a heterocyclic amide, meaning that it contains both an amine group and a carboxyl group. 3-ATPA has been studied extensively in recent years due to its potential applications in chemical synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis of Pyrimidine-5-carboxamide Derivatives

3-Amino-3-thioxopropanamides interact with 2-anilinomethylene derivatives, resulting in the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides. These compounds are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Microwave-Assisted Synthesis of Pyrido[3,2-f][1,4]thiazepines

3-Amino-3-thioxopropanamide reacts with ethyl acetoacetate to form novel pyrido[3,2-f][1,4]thiazepines. These compounds exhibit unusual coupling properties and have been synthesized using microwave-assisted methods, offering better yields in shorter times compared to traditional methods (Faty et al., 2011).

Development of Tetrahydropyridine Dicarboxamides

Enantioselective reactions involving 3-amino-N-aryl-3-thioxopropanamides have led to the creation of new 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides. These products can undergo regioselective alkylation at the sulfur atom (Dyachenko et al., 2013).

Flotation Performance and Adsorption Mechanism Studies

Thioxopropanamide surfactants synthesized from this compound have been introduced as collectors for chalcopyrite flotation. Their chemical reactivity and adsorption mechanisms onto chalcopyrite surfaces have been investigated, revealing insights into their flotation ability and hydrophobization intensity (Jia et al., 2020).

Biochemical Analysis

Biochemical Properties

3-Amino-3-thioxopropanamide plays a significant role in biochemical reactions, particularly in the synthesis of nicotinamide derivatives. It interacts with derivatives of ethoxymethylenemalonic acids in the presence of sodium ethylate, leading to the formation of chalcogenopyridines and polyfunctionally substituted dienes . These reactions highlight the compound’s ability to participate in complex organic transformations, making it a valuable intermediate in synthetic organic chemistry. The enzymes and proteins involved in these reactions are primarily those that facilitate condensation and cyclization processes, although specific enzymes have not been extensively documented.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Its role in the synthesis of nicotinamide derivatives suggests potential impacts on cellular metabolism and gene expression. Nicotinamide derivatives are known to influence cell signaling pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide) metabolism . Therefore, this compound may indirectly affect cellular functions by modulating the levels and activity of these derivatives.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in condensation reactions with ethoxymethylenemalonic acids. This interaction leads to the formation of chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives . The compound’s thioxo group is likely involved in nucleophilic attacks, facilitating the formation of these complex structures. Additionally, the amino group may participate in hydrogen bonding and other interactions that stabilize the reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be effectively used in synthetic reactions over extended periods, provided that it is stored under appropriate conditions to prevent degradation . Long-term effects on cellular function have not been extensively documented, but the stability of the compound suggests that it can be reliably used in in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of nicotinamide derivatives. These pathways likely involve enzymes that facilitate the condensation and cyclization reactions necessary for the formation of chalcogenopyridines and polyfunctionally substituted dienes . The compound’s interactions with these enzymes and cofactors are essential for its role in these metabolic processes.

properties

IUPAC Name

3-amino-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZJZGZPXBMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365881
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72410-06-1
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of heterocyclic compounds can be synthesized using 3-Amino-3-thioxopropanamide?

A1: This compound serves as a key starting material for synthesizing various nitrogen and sulfur-containing heterocycles. For example, it reacts with ethyl acetoacetate to yield 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide []. Further reaction with α-haloketones leads to the formation of pyrido[3,2-f][1,4]thiazepine derivatives []. Additionally, it has been explored in synthesizing substituted tetrahydropyridinethiolates [] and functionally substituted nicotinamides [, ].

Q2: Can you elaborate on the reaction of this compound with α-haloketones and the resulting products?

A2: When 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (itself formed from the reaction of this compound with ethyl acetoacetate) reacts with α-haloketones, it forms 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones []. Interestingly, these reactions can be significantly accelerated using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods [].

Q3: The research mentions an "unusual coupling" reaction. Could you explain this further?

A3: While this compound derivatives typically react with arenediazonium chlorides in a predictable manner, researchers observed an unexpected ring contraction []. Instead of the expected coupling product, the reaction yielded 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-one derivatives []. This unusual outcome highlights the potential for novel reactivity and the importance of careful structural characterization in synthetic chemistry.

Q4: How are the synthesized compounds characterized?

A5: The structures of the newly synthesized compounds were determined through a combination of spectral and chemical methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. Chemical methods might involve derivatization or degradation reactions to obtain known products for comparison.

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